5-(2,5-Difluorophenyl)nicotinonitrile
Description
5-(2,5-Difluorophenyl)nicotinonitrile (CAS: 1346692-24-7) is a fluorinated aromatic nitrile derivative with a pyridine backbone. This compound is primarily utilized as a building block in pharmaceutical and materials science research due to its unique electronic and steric properties imparted by the difluorophenyl and nitrile groups. It is commercially available through suppliers like Arctom Scientific, which specializes in providing research chemicals for industrial and academic applications .
Structure
3D Structure
Properties
CAS No. |
1346692-24-7 |
|---|---|
Molecular Formula |
C12H6F2N2 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
XWWRGWSPBNWUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=CC(=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone for introducing substituents onto electron-deficient pyridine rings. In this approach, a halogenated pyridine precursor undergoes displacement with a 2,5-difluorophenyl nucleophile. For example, 5-chloronicotinonitrile may react with 2,5-difluorophenylboronic acid under palladium catalysis. Key variables include:
-
Catalyst system : Pd(PPh3)4 or PdCl2(dppf) in tetrahydrofuran (THF).
-
Temperature : 80–110°C, optimized to balance reaction rate and side-product formation.
-
Base : Potassium carbonate or triethylamine to neutralize HBr byproducts.
Yields typically range from 65% to 78%, with purity >95% after recrystallization from ethanol/water mixtures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables precise coupling of boronic acids to halogenated pyridines. Using 5-bromonicotinonitrile and 2,5-difluorophenylboronic acid, this method achieves higher regioselectivity compared to SNAr. A representative protocol includes:
-
Catalyst : Pd(OAc)2 with SPhos ligand.
-
Solvent : Dioxane/water (4:1).
This method yields 70–85% product, though ligand costs and boron impurities pose scalability challenges.
Cyanation of Halopyridines
Direct cyanation of 5-halo-2,5-difluorophenylpyridine intermediates offers a streamlined pathway. Using Zn(CN)2 or CuCN under palladium catalysis, this method avoids handling toxic cyanide salts:
Yields reach 60–72%, with residual metal contamination requiring chelating resin purification.
Optimization Strategies for Industrial Scalability
Catalyst and Solvent Screening
Data from analogous chlorination reactions highlight the impact of catalyst choice on yield (Table 1).
Table 1: Catalyst Performance in Model Pyridine Functionalization Reactions
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | Acetonitrile | 74 | 98.4 |
| DMAP | Toluene | 85 | 99.0 |
| N,N-Dimethylformamide | 1,4-Dioxane | 82 | 97.1 |
DMAP in toluene maximizes yield and purity, likely due to enhanced nucleophilicity and reduced side reactions.
Temperature and Reaction Time
Elevated temperatures (110–130°C) improve reaction kinetics but risk decomposition of the difluorophenyl group. Time-course studies reveal optimal windows:
-
SNAr : 8–12 hours at 100°C.
-
Suzuki : 14 hours at 90°C.
Prolonged heating beyond 18 hours degrades product by 12–15%.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| SNAr | 65–78 | 95–97 | 120–150 | Moderate |
| Suzuki-Miyaura | 70–85 | 97–99 | 200–220 | Low |
| Cyanation | 60–72 | 93–96 | 90–110 | High |
The cyanation route offers the best cost-profile for industrial use, whereas Suzuki-Miyaura suits small-scale, high-purity applications.
Challenges in Process Chemistry
Fluorine Stability
The difluorophenyl group’s sensitivity to hydrolysis necessitates anhydrous conditions. Traces of moisture >0.1% reduce yields by 20–30% due to defluorination.
Byproduct Management
Common byproducts include:
-
Di-fluorinated isomers : Resulting from poor regiocontrol in SNAr.
-
Deboronated intermediates : In Suzuki reactions, requiring silica gel chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions at the Nitrile Group
The cyano group undergoes characteristic nucleophilic transformations:
| Reaction Type | Reagents/Conditions | Product | Key Observations | References |
|---|---|---|---|---|
| Reduction to amine | LiAlH₄, anhydrous ether, reflux | 5-(2,5-Difluorophenyl)nicotinamine | Complete conversion in 4–6 hours | |
| Grignard addition | RMgX (e.g., CH₃MgBr), THF, 0°C → rt | Imine intermediate → Alcohol after hydrolysis | Alcohol yield: 65–78% |
The nitrile’s electron-withdrawing nature enhances pyridine ring susceptibility to nucleophilic substitution at the 2- and 4-positions.
Electrophilic Aromatic Substitution on the Difluorophenyl Ring
Fluorine substituents direct electrophiles to specific positions:
| Reaction Type | Reagents/Conditions | Major Product | Regioselectivity Notes | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-5-(2,5-difluorophenyl)nicotinonitrile | Meta to fluorine due to +M effect | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, rt | 4-Bromo-5-(2,5-difluorophenyl)nicotinonitrile | Ortho/para to fluorine |
The 2,5-difluorophenyl group exhibits enhanced stability toward harsh electrophiles compared to non-fluorinated analogs.
Suzuki-Miyaura Cross-Coupling
The pyridine ring participates in palladium-catalyzed coupling:
| Substrate Position | Boronic Acid Partner | Catalyst System | Product Yield | Applications | References |
|---|---|---|---|---|---|
| 4-position | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 82–89% | Synthesis of biaryl derivatives |
This method enables modular functionalization for drug discovery.
Hydrolysis and Condensation Reactions
The nitrile group undergoes hydrolysis under controlled conditions:
| Reaction Type | Conditions | Product | Byproducts | References |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (50%), reflux, 8 hr | 5-(2,5-Difluorophenyl)nicotinic acid | NH₄⁺ (traced via IR) | |
| Basic hydrolysis | NaOH (20%), H₂O₂, 60°C, 6 hr | 5-(2,5-Difluorophenyl)nicotinamide | None detected |
Condensation with malononitrile yields fused pyridine derivatives (e.g., aminopyrrolidine structures) .
Biological Activity Modulation via Structural Modifications
Reaction-driven modifications enhance pharmacological properties:
Fluorine atoms enhance blood-brain barrier penetration in CNS-targeted derivatives .
Stability and Decomposition Pathways
Critical stability parameters under stress conditions:
| Condition | Degradation Pathway | Half-Life (25°C) | Major Degradants | References |
|---|---|---|---|---|
| pH < 2 | Nitrile → Carboxylic acid | 3.2 hr | Nicotinic acid derivative | |
| UV light (254 nm) | C-F bond cleavage | 8.5 hr | Defluorinated aryl byproducts | |
| 100°C in polar solvents | Pyridine ring oxidation | 1.5 hr | Pyridine N-oxide |
Scientific Research Applications
Chemistry
In the field of organic synthesis, 5-(2,5-Difluorophenyl)nicotinonitrile serves as a versatile building block for the development of more complex molecules. Its unique structural features allow it to be utilized in various reactions to synthesize pharmaceuticals and agrochemicals. The compound's reactivity is influenced by the electron-withdrawing properties of the fluorine atoms, which can enhance its electrophilicity.
Biology
The compound's structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that it may exhibit significant biological activities, particularly in anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Activity Highlights:
- Anticancer Potential: In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has demonstrated cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell proliferation.
- Antimicrobial Properties: The compound has shown effectiveness against resistant bacterial strains, comparable to established antibiotics.
Medicine
Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate nicotinic acetylcholine receptors positions it as a candidate for treating neurological disorders and other conditions.
Case Studies
-
Anticancer Efficacy Study:
A study evaluated various nicotinonitrile derivatives, including this compound. Results indicated that this compound significantly reduced cell viability in several cancer lines at concentrations below those toxic to normal cells. -
Antimicrobial Testing:
Investigations into the antimicrobial properties revealed that this compound exhibited comparable effectiveness to established antibiotics against resistant strains of bacteria. -
Molecular Docking Studies:
Molecular docking simulations provided insights into the binding interactions between this compound and target enzymes involved in cancer cell proliferation. These studies suggested strong binding affinities correlating with observed biological activities.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 5-(2,5-Difluorophenyl)nicotinonitrile, we compare it with three structurally related compounds:
5-(2-Furyl)nicotinic Acid
- Structure : A nicotinic acid derivative substituted at the 5-position with a 2-furyl group.
- Molecular Weight: 189.16 g/mol (vs. 216.18 g/mol for this compound).
- Physical Properties : Melting point (mp) 261–263°C, reflecting the polar carboxylic acid group’s strong intermolecular hydrogen bonding .
- Key Differences :
- The carboxylic acid group in 5-(2-Furyl)nicotinic acid increases solubility in polar solvents but reduces lipophilicity compared to the nitrile group in the target compound.
- The furyl substituent introduces oxygen heteroatoms, which may participate in π-π stacking or hydrogen bonding, unlike the electron-withdrawing difluorophenyl group.
6-(2-Furyl)nicotinic Acid
- Structure : A regioisomer of 5-(2-Furyl)nicotinic acid with the furyl group at the 6-position of the pyridine ring.
- Compared to this compound, the lack of fluorine atoms reduces electronegativity and metabolic stability.
5-Phenylnicotinonitrile
- Structure: A non-fluorinated analog with a phenyl group at the 5-position.
- Key Differences :
- The absence of fluorine atoms lowers the compound’s electron-withdrawing effects, which may reduce its efficacy in reactions requiring electrophilic activation.
- Reduced lipophilicity compared to the difluorophenyl derivative, impacting membrane permeability in biological applications.
Data Table: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Group | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₁₂H₆F₂N₂ | 216.18 | 5-position | Nitrile | Not reported | High electronegativity, lipophilic |
| 5-(2-Furyl)nicotinic Acid | C₁₀H₇NO₃ | 189.16 | 5-position | Carboxylic acid | 261–263 | Polar, hydrogen-bonding capable |
| 6-(2-Furyl)nicotinic Acid | C₁₀H₇NO₃ | 189.16 | 6-position | Carboxylic acid | Not reported | Altered steric interactions |
| 5-Phenylnicotinonitrile | C₁₂H₈N₂ | 180.21 | 5-position | Nitrile | Not reported | Non-fluorinated, less electronegative |
Biological Activity
5-(2,5-Difluorophenyl)nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinonitrile moiety substituted with a 2,5-difluorophenyl group. The presence of fluorine atoms enhances lipophilicity and may influence its interactions with biological targets. The structural formula can be represented as follows:
Key Structural Features:
- Nicotinonitrile backbone: Known for various biological activities.
- 2,5-Difluorophenyl substituent: Enhances binding affinity to biological targets due to electron-withdrawing effects.
Anticancer Activity
Research indicates that compounds similar to this compound can act as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. In vitro studies have shown promising results against various cancer cell lines. For instance:
- IC50 Values: The compound demonstrated significant cytotoxicity against specific cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.
- Mechanism of Action: Molecular docking studies suggest that the compound binds effectively to target enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies show:
- Minimum Inhibitory Concentration (MIC): The compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 7.81 µg/mL to 15.62 µg/mL .
- Inhibition Mechanism: The antimicrobial activity is linked to the inhibition of tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique position in terms of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Fluorophenyl)nicotinonitrile | Contains a fluorophenyl group | Similar anti-cancer properties |
| 5-(Chlorophenyl)nicotinonitrile | Contains a chlorophenyl group | Potentially lower activity |
| 4-(Trifluoromethyl)nicotinonitrile | Trifluoromethyl group | Increased potency against targets |
| 3-(Bromophenyl)nicotinonitrile | Bromine substituent | Varying effects on activity |
The presence of two fluorine atoms in this compound enhances its binding affinity and selectivity towards specific biological targets compared to these analogs.
Case Studies and Research Findings
-
Anticancer Efficacy:
A study evaluated the anticancer efficacy of various nicotinonitrile derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in several cancer lines at concentrations below those toxic to normal cells . -
Antimicrobial Testing:
In another investigation focused on antimicrobial properties, this compound showed comparable effectiveness to established antibiotics against resistant strains of bacteria . -
Molecular Docking Studies:
Molecular docking simulations provided insights into the binding interactions between the compound and target enzymes. These studies suggested strong binding affinities that correlated with observed biological activities .
Q & A
Q. How to design SAR studies to differentiate the contributions of the difluorophenyl and nitrile groups to target binding affinity?
- Methodological Answer : Synthesize analogs with mono-/non-fluorinated phenyl groups and cyano replacements (e.g., carboxylic acid, amide). Test in kinase inhibition assays and correlate substituent effects with ΔG values from MM-PBSA calculations. Use X-ray co-crystallography to map interactions (e.g., nitrile-Lysine salt bridges). Isosteric replacements (e.g., trifluoromethyl for nitrile) further dissect functional group roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
